t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester
Overview
Description
t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester is a chemical compound that contains a t-butoxycarbonyl (t-Boc) protecting group and a phosphonic acid ethyl ester moiety. The compound is characterized by its hydrophilic polyethylene glycol (PEG) spacer, which increases its solubility in aqueous media. This compound is primarily used in research settings and is available in reagent grade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the t-butoxycarbonyl (t-Boc) group.
PEGylation: The protected amino group is then reacted with a PEG4 linker to introduce the polyethylene glycol spacer.
Phosphonation: The PEGylated intermediate is further reacted with a phosphonic acid derivative to introduce the phosphonic acid ethyl ester moiety.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. The t-butyl group is removed under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods are not detailed, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester undergoes several types of chemical reactions, including:
Deprotection: The t-butyl group can be removed under acidic conditions.
Substitution: The phosphonic acid ethyl ester moiety can participate in substitution reactions.
Common Reagents and Conditions
Acidic Conditions: Used for the removal of the t-butyl protecting group.
Organic Solvents: Commonly used in the synthesis and purification processes.
Major Products Formed
Deprotected Intermediate: Removal of the t-butyl group yields the deprotected intermediate.
Substituted Products: Substitution reactions involving the phosphonic acid ethyl ester moiety can yield various substituted products
Scientific Research Applications
t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester has several scientific research applications, including:
Drug Delivery: The PEG spacer increases solubility and stability, making it useful in drug delivery systems.
Bio-conjugation: The compound is used as a linker in bio-conjugation processes, facilitating the attachment of biomolecules.
Chemical Biology: It is used in chemical biology research to study interactions between small molecules and biological targets.
Material Science: The compound’s properties make it useful in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester involves its role as a linker or spacer in various chemical and biological processes. The t-Boc group protects the amino group during synthesis, and its removal under acidic conditions allows for further reactions. The PEG spacer enhances solubility and stability, while the phosphonic acid ethyl ester moiety can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl-PEG4-phosphonic acid: Similar structure but lacks the ethyl ester moiety.
Methoxy-PEG4-phosphonic acid ethyl ester: Similar structure but with a methoxy group instead of the t-Boc group.
Uniqueness
t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester is unique due to the combination of the t-Boc protecting group, PEG spacer, and phosphonic acid ethyl ester moiety. This combination provides enhanced solubility, stability, and versatility in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O9P/c1-6-26-29(21,27-7-2)17-16-25-15-14-24-13-12-23-11-10-22-9-8-18(20)28-19(3,4)5/h6-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPXAIMWNSOSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116850 | |
Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623791-77-4 | |
Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623791-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.